

Ampelopsin F Demonstrates Potent Anti-inflammatory Properties: A Comparative Analysis

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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[City, State] – [Date] – New research findings validate the significant anti-inflammatory potential of **Ampelopsin F**, also known as dihydromyricetin (DHM), positioning it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. A comprehensive comparative analysis against established anti-inflammatory agents, Dexamethasone and Celecoxib, reveals **Ampelopsin F**'s efficacy in a relevant preclinical model of inflammation. This guide provides a detailed overview of the experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

In Vitro Anti-inflammatory Efficacy

Ampelopsin F's anti-inflammatory capacity was evaluated in a widely accepted in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by releasing key pro-inflammatory mediators. The inhibitory effects of **Ampelopsin F**, Dexamethasone, and Celecoxib on the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF- α), and Interleukin-6 (IL-6) were quantified and are summarized below.

Compound	Target Mediator	IC50 / Effective Concentration	Cell Model
Ampelopsin F (DHM)	Nitric Oxide (NO)	~54.8 μ M	LPS-stimulated RAW 264.7
TNF- α	Inhibition observed at 50 μ M	LPS-stimulated RAW 264.7	LPS-stimulated RAW 264.7[1]
IL-6	Inhibition observed at 50 μ M	LPS-stimulated RAW 264.7	
Dexamethasone	Nitric Oxide (NO)	34.60 μ g/mL	
TNF- α	Significant suppression at 1 μ M and 10 μ M	LPS-stimulated RAW 264.7[2][3]	LPS-stimulated human myoblasts
IL-6	Significant suppression at high concentrations	LPS-stimulated human myoblasts	
Celecoxib	Nitric Oxide (NO)	Significant inhibition at 20 μ M (with DHA)	LPS-stimulated RAW 264.7
TNF- α	Significant inhibition at 20 μ M (with DHA)	LPS-stimulated RAW 264.7	LPS-stimulated RAW 264.7
IL-6	Significant inhibition at 20 μ M (with DHA)	LPS-stimulated RAW 264.7	

Table 1: Comparative in vitro anti-inflammatory activity.

In Vivo Anti-inflammatory Validation

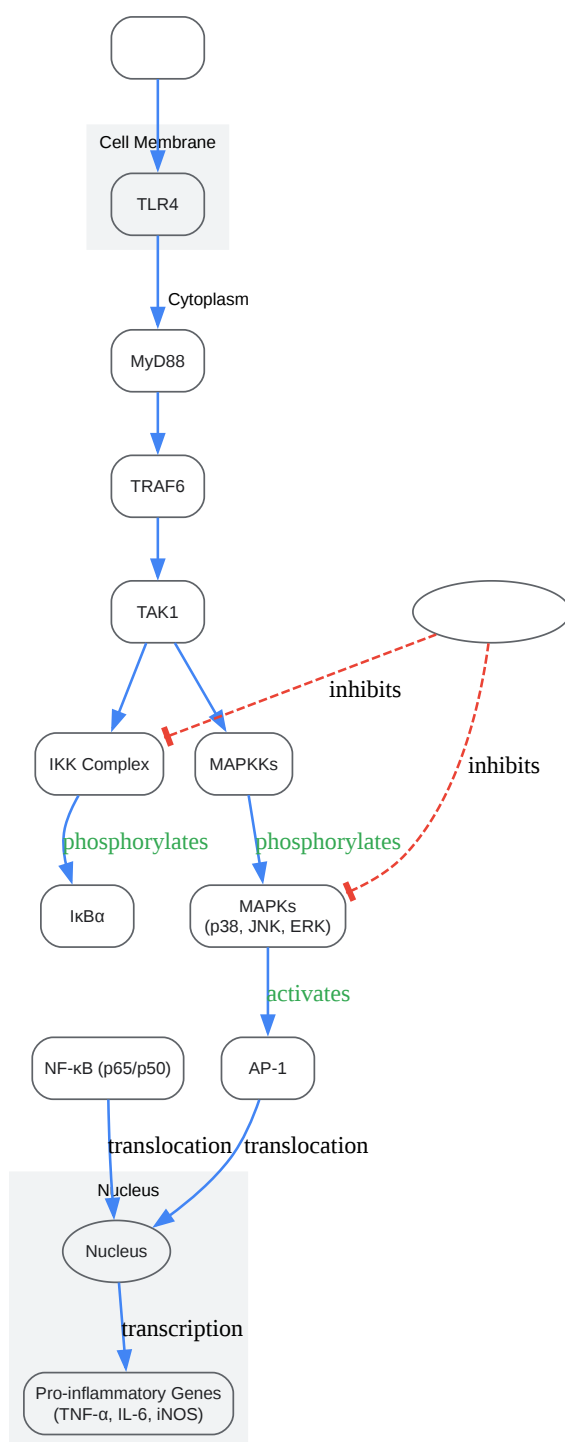
The anti-inflammatory effects of **Ampelopsin F** were further validated in the carrageenan-induced paw edema model in rats, a standard in vivo model for acute inflammation.

Compound	Dose	Time Point	Edema Inhibition (%)	Animal Model
Ampelopsin F (DHM)	250 mg/kg	2-4 hours	Significant reduction	Rat ^[4]
Indomethacin (Standard)	10 mg/kg	4 hours	~35.5% - 36.4%	Rat

Table 2: In vivo anti-inflammatory activity in carrageenan-induced paw edema.

Mechanistic Insights: Signaling Pathway Modulation

Ampelopsin F exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The primary mechanism involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades.



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Figure 1: **Ampelopsin F**'s inhibition of NF-κB and MAPK pathways.

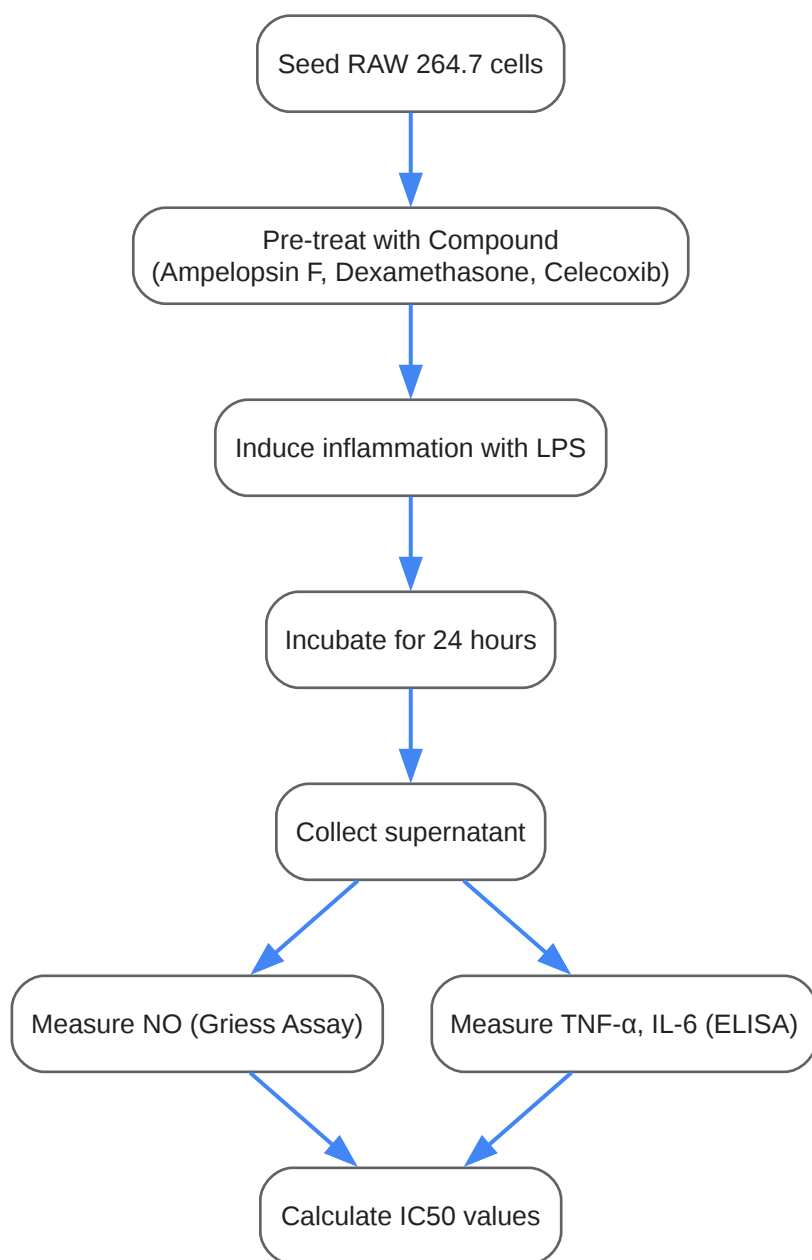
Dexamethasone, a corticosteroid, primarily acts through the glucocorticoid receptor (GR), which upon activation, translocates to the nucleus to suppress the expression of pro-

inflammatory genes. Celecoxib is a selective COX-2 inhibitor, which blocks the production of prostaglandins, key mediators of inflammation.

Experimental Protocols

In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

- **Cell Culture:** Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
- **Treatment:** Cells are seeded in 96-well plates and pre-treated with various concentrations of **Ampelopsin F**, Dexamethasone, or Celecoxib for 1-2 hours.
- **Inflammation Induction:** Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO):** The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
 - **TNF-α and IL-6:** The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Data Analysis:** The concentration of each compound that inhibits 50% of the inflammatory mediator production (IC₅₀) is calculated.



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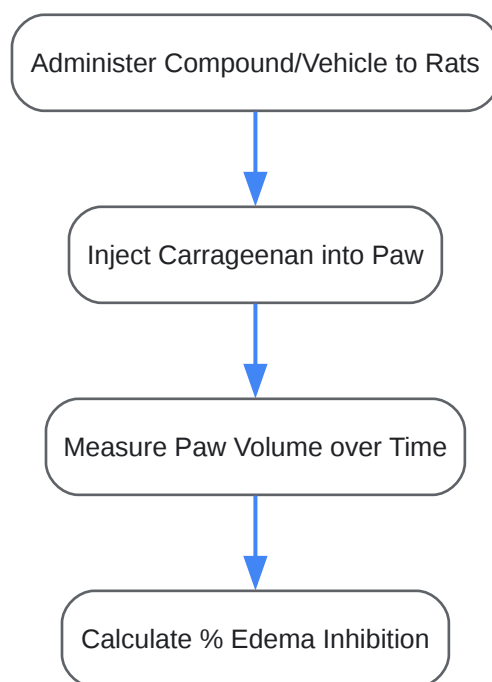
Figure 2: In vitro experimental workflow.

In Vivo: Carrageenan-Induced Paw Edema in Rats

- Animals: Male Wistar rats (180-200g) are used for the study.
- Treatment: Animals are divided into groups and administered orally with **Ampelopsin F**, a standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle control one hour before

the induction of inflammation.

- **Inflammation Induction:** Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
- **Measurement of Paw Edema:** The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- **Data Analysis:** The percentage of edema inhibition is calculated for each group relative to the vehicle control group. The formula used is: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.



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Figure 3: In vivo experimental workflow.

Conclusion

The presented data strongly supports the anti-inflammatory properties of **Ampelopsin F**. Its ability to inhibit key pro-inflammatory mediators in vitro and reduce acute inflammation in vivo, comparable in some respects to established drugs, underscores its therapeutic potential. The

elucidation of its inhibitory action on the NF- κ B and MAPK signaling pathways provides a solid mechanistic foundation for its observed effects. Further research is warranted to explore the full clinical potential of **Ampelopsin F** in the management of inflammatory disorders.

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